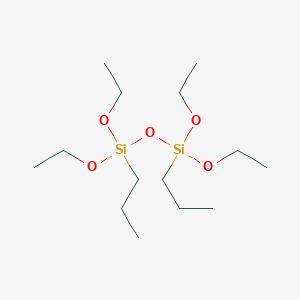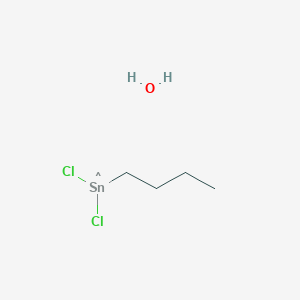
Diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methylbuta-1,3-dien-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate diene compound under controlled conditions. One common method involves the use of a base-catalyzed reaction where diethyl phosphite reacts with 2-methylbuta-1,3-diene in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphonate oxides, while substitution reactions can produce a variety of phosphonate derivatives .
科学的研究の応用
Diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various substrates, facilitating reactions such as phosphorylation and dephosphorylation. The pathways involved in these reactions are crucial for understanding the compound’s effects in biological and chemical systems .
類似化合物との比較
Similar Compounds
- Diethyl (3-methylbuta-1,2-dien-1-yl)phosphonate
- Diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate
- Diethyl {[3-buten-1-yl(ethoxy)phosphoryl]methyl}phosphonate
Uniqueness
Diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate is unique due to its specific diene structure, which imparts distinct reactivity and properties compared to other phosphonate compounds. This uniqueness makes it valuable for specialized applications in synthesis and research .
特性
CAS番号 |
7158-34-1 |
|---|---|
分子式 |
C9H17O3P |
分子量 |
204.20 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C9H17O3P/c1-5-9(4)8-13(10,11-6-2)12-7-3/h5,8H,1,6-7H2,2-4H3 |
InChIキー |
VQDQFTJIHFDTMS-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C=C(C)C=C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)



![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)

![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)

